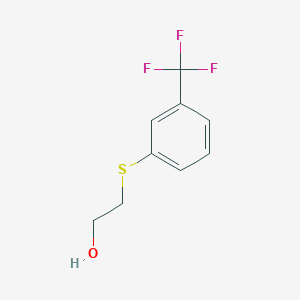

3-Trifluoromethylphenylthioethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Trifluoromethylphenylthioethanol is a biochemical used for proteomics research . It has a molecular formula of C9H9F3OS and a molecular weight of 222.23 .

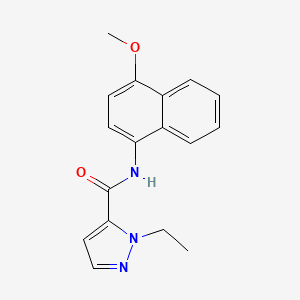

Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, nine hydrogen atoms, three fluorine atoms, one sulfur atom, and one oxygen atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

- The synthesis of α-trifluoromethylthio carbonyl compounds, including methods for the direct introduction of the SCF3 group onto organic molecules, has been a focal point due to its relevance in medicinal chemistry. Catalytic strategies and stereoselective methods for achieving enantiomerically enriched molecules have been discussed, highlighting the importance of radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents (Rossi et al., 2018).

- Development of shelf-stable electrophilic reagents for trifluoromethylthiolation has addressed challenges such as harsh reaction conditions and limited substrate scopes. These reagents facilitate the direct trifluoromethylthiolation of substrates at late stages of drug development, improving the drug molecule's properties (Shao et al., 2015).

Pharmaceutical and Agrochemical Synthesis

- The incorporation of the trifluoromethyl group (CF3) into pharmaceutical and agrochemical compounds enhances their efficacy. Recent methodologies enable the addition of CF3 groups to a broad range of aryl substrates, including heterocycles, under mild conditions, demonstrating the group's significant impact on the properties of organic molecules (Cho et al., 2010).

- Photoredox catalysis has emerged as a tool for radical reactions, including trifluoromethylation and difluoromethylation of carbon-carbon multiple bonds. This approach offers efficient and selective radical fluoromethylation under redox-neutral processes and mild conditions, opening new avenues for the synthesis of organofluorine compounds (Koike & Akita, 2016).

Innovative Approaches and Mechanisms

- Asymmetric trifluoromethylthiolation via enantioselective [2,3]-sigmatropic rearrangement has been developed, providing a unique and efficient method for constructing C(sp3)–SCF3 bonds. This process features mild reaction conditions and excellent enantioselectivities, representing a breakthrough in the enantioselective synthesis of SCF3-containing compounds (Zhang et al., 2017).

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]sulfanylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6,13H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUJSPOEXJGWEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SCCO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2651133.png)

![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)

![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)